![molecular formula C21H21N3OS B2550455 5-[(4-叔丁基苯基)甲基硫代]-2H-咪唑并[1,2-c]喹唑啉-3-酮 CAS No. 443673-72-1](/img/structure/B2550455.png)
5-[(4-叔丁基苯基)甲基硫代]-2H-咪唑并[1,2-c]喹唑啉-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a derivative of imidazoquinazolinone, a class of heterocyclic compounds that have been extensively studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is known for its diverse biological activities, including anticancer, antibacterial, and antihistaminic effects, as well as potential use in the treatment and prevention of malaria and as HIV-1 fusion inhibitors.
Synthesis Analysis
The synthesis of imidazoquinazolinone derivatives typically involves the cyclization of precursor molecules such as hydrazinobenzoic acid or hydrazinoquinazolinones with various sulfenylating agents or one-carbon donors. For example, the iodine-catalyzed regioselective sulfenylation of imidazoquinolines is a method that can be used to introduce a sulfanyl group into the imidazoquinoline scaffold under metal- and oxidant-free conditions . Similarly, the S-arylation method has been employed to synthesize benzylsulfanyl quinazolinone derivatives, which is characterized by simple procedures and high conversion rates . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazoquinazolinone derivatives is typically characterized using techniques such as crystallography and NMR spectroscopy. For instance, the crystal structure of a related compound, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was determined, revealing an orthorhombic system with specific unit cell parameters . Such detailed structural analysis is crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Imidazoquinazolinone derivatives can undergo various chemical transformations, which allow for the generation of a wide array of derivatives with different substituents and potential biological activities. For example, the inherent lactam moiety in triazoloquinazolinones can be chemically transformed to access various derivatives . These reactions are important for the diversification of the compound's structure and the enhancement of its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoquinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the tert-butyl group can affect these properties by altering the compound's steric and electronic environment. The antibacterial and antimalarial activities of these compounds are often evaluated in vitro, and their potency can be correlated with their chemical structure .
Relevant Case Studies
Several of the papers provided discuss the biological evaluation of imidazoquinazolinone derivatives. For instance, some sulfenylated imidazoquinolines showed significant anticancer activity , while others demonstrated potent antibacterial activities . Additionally, novel imidazoquinolin-2-ones were identified as gametocytocidal antimalarial agents with minimal cytotoxicity in mammalian cells . These studies highlight the therapeutic potential of imidazoquinazolinone derivatives in various disease contexts.
科学研究应用
合成技术和潜在应用
杂环化合物合成:研究表明喹唑啉衍生物的合成,重点介绍了可能适用于合成5-[(4-叔丁基苯基)甲基硫代]-2H-咪唑并[1,2-c]喹唑啉-3-酮的方法。这些方法涉及缩合反应和使用特定试剂将各种取代基引入喹唑啉骨架,可能为合成该化合物及其应用探索提供途径 (V. I. Kelarev 等,2004; R. Al-Salahi & D. Geffken,2011).
药理学研究:虽然没有明确发现 5-[(4-叔丁基苯基)甲基硫代]-2H-咪唑并[1,2-c]喹唑啉-3-酮 的直接应用,但对喹唑啉酮衍生物的相关研究揭示了广泛的药理学潜力。这些包括抗菌、抗真菌、抗高血压和抗肿瘤活性。这些研究的方法和发现提供了对如何研究该化合物以获得类似生物活性的见解 (A. H. Ahmed 等,2007; R. Dahiya 等,2008).
抗组胺活性:喹唑啉酮衍生物的合成及其对 H1-抗组胺活性的测试突出了一个特定的应用领域。这些研究表明,某些结构修饰可以增强生物功效并减少通常与抗组胺药相关的镇静作用。这条途径可能为探索 5-[(4-叔丁基苯基)甲基硫代]-2H-咪唑并[1,2-c]喹唑啉-3-酮 的治疗潜力提供了一个有趣的研究方向 (V. Alagarsamy 等,2008).
抗菌和抗真菌活性:合成含有恶二唑啉-5-硫酮部分的喹唑啉及其抗菌和抗真菌活性的评估揭示了该化合物另一个潜在的研究应用。有助于这些活性的结构属性可以指导对其类似物或衍生物的进一步研究 (M. Idrees 等,2018).
属性
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-21(2,3)15-10-8-14(9-11-15)13-26-20-23-17-7-5-4-6-16(17)19-22-12-18(25)24(19)20/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDPBLCYGJRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NCC(=O)N42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550372.png)
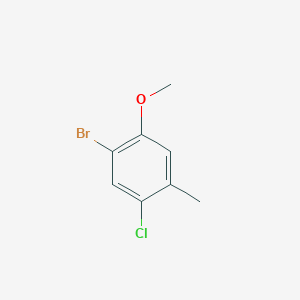
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2550374.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2550378.png)
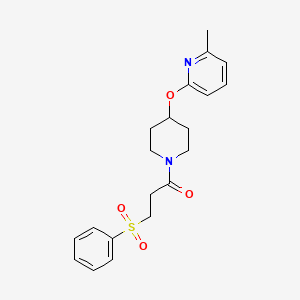
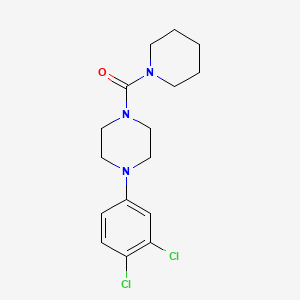
![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2550386.png)
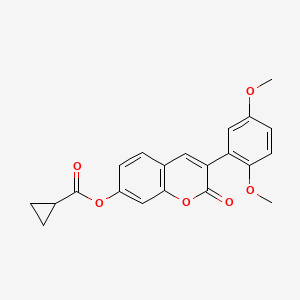
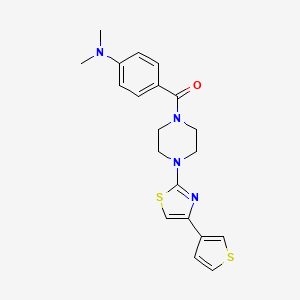
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2550391.png)
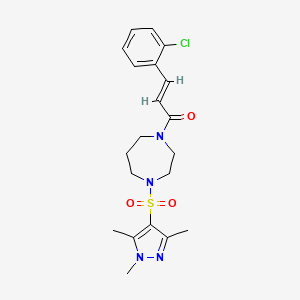
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)